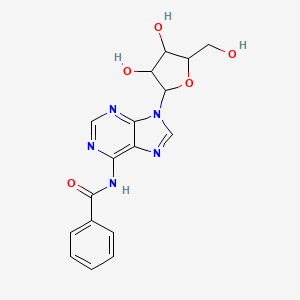

N-Benzoyladenosine

Description

BenchChem offers high-quality N-Benzoyladenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzoyladenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H17N5O5 |

|---|---|

Molecular Weight |

371.3 g/mol |

IUPAC Name |

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26) |

InChI Key |

NZDWTKFDAUOODA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of N-Benzoyladenosine?

Physicochemical Profile, Synthetic Utility, and Stability Mechanisms[1][2]

Executive Summary

N⁶-Benzoyladenosine (Bz-A) serves as a cornerstone intermediate in nucleic acid chemistry.[1][2] Its primary utility lies in the protection of the exocyclic amine of adenine during oligonucleotide synthesis. Without this protection, the highly nucleophilic N⁶-amine would participate in side reactions during phosphoramidite coupling, leading to branching and chain termination.[1]

This guide moves beyond basic data sheets to analyze the causality behind its properties: why the benzoyl group induces specific spectral shifts, how transient silylation dictates synthetic yield, and the mechanistic tension between amide stability and glycosidic bond cleavage.

Molecular Identity & Structural Characterization[1][2]

The benzoyl modification alters the electron density of the purine ring, significantly impacting the molecule's solubility and spectroscopic signature compared to native adenosine.

Table 1: Molecular Specifications

| Parameter | Specification |

| IUPAC Name | N-(9-β-D-ribofuranosyl-9H-purin-6-yl)benzamide |

| Common Name | N⁶-Benzoyladenosine |

| CAS Registry Number | 4546-55-8 |

| Molecular Formula | C₁₇H₁₇N₅O₅ |

| Molecular Weight | 371.35 g/mol |

| Appearance | White to off-white crystalline powder |

| pKa (Predicted) | ~7.87 (Amide N-H acidity); Protonation at N1/N7 occurs < pH 4 |

Spectroscopic Signature (NMR & UV)

-

¹H NMR (DMSO-d₆): Distinctive multiplet at 7.5–8.1 ppm corresponding to the 5 protons of the benzoyl phenyl ring.[2] The anomeric proton (H-1') typically appears as a doublet around 6.0 ppm .[1][2] The H-8 and H-2 purine protons are deshielded relative to adenosine due to the electron-withdrawing benzoyl group.[1][2]

-

UV-Vis Absorption:

-

Adenosine

: ~260 nm.[2] -

N⁶-Benzoyladenosine

: 279–280 nm .[1][2] -

Mechanism:[1][2][3][4][5][6] The conjugation of the benzoyl group with the purine

-system lowers the energy gap for

-

Physical Properties & Solubility Profile

Understanding the solubility landscape is vital for process chemistry, particularly when selecting solvents for phosphoramidite formation (which requires anhydrous conditions).

Table 2: Solubility & Thermal Properties

| Solvent | Solubility Rating | Process Implication |

| Water | Low (< 1 mg/mL) | Ideal for precipitation/crystallization during workup.[1][2] |

| DMSO | High (> 50 mg/mL) | Suitable for biological assays and stock solutions.[2] |

| DMF | High | Preferred solvent for subsequent chemical modifications.[2] |

| Ethanol | Moderate | Used for recrystallization (often as EtOH/Water mix).[2] |

| Melting Point | 141–145 °C | Sharp range indicates high purity; broad range implies hydration or impurities.[2] |

Chemical Stability & Reactivity[1][2]

The utility of N⁶-Benzoyladenosine relies on a delicate balance: the protecting group must be stable enough to survive DNA synthesis cycles but labile enough to be removed during final deprotection.[7]

4.1 Amide Stability (Deprotection)

The N⁶-benzoyl amide bond is resistant to the mild acids used for detritylation (e.g., TCA in DCM) and the oxidizers (Iodine/THF) used in the phosphoramidite cycle.

-

Deprotection Mechanism: Nucleophilic attack by ammonia or methylamine at the carbonyl carbon.

-

Standard Protocol: Concentrated NH₄OH at 55°C for 6–12 hours (or RT for 24h).

4.2 Glycosidic Bond Stability (Depurination Risk)

A critical risk in acidic conditions is depurination (cleavage of the N9-C1' bond).[1][2]

-

Mechanism: Protonation of the purine ring (specifically at N7) weakens the glycosidic bond.[3]

-

Comparison: The benzoyl group exerts an electron-withdrawing effect, which reduces the basicity of the ring nitrogens compared to native adenosine. This makes N⁶-Bz-A more stable against acid-catalyzed depurination than N⁶-Acetyl adenosine, but less stable than some specialized protecting groups like phenoxyacetyl (Pac).[1][2]

Figure 1: Mechanism of Acid-Catalyzed Depurination.[1][2] The benzoyl group mitigates this risk by reducing electron density at N7.

Synthesis Protocol: The Transient Protection Method

Direct benzoylation of adenosine often leads to unwanted esterification of the 2', 3', and 5' hydroxyl groups. The Transient Protection strategy uses Trimethylsilyl chloride (TMS-Cl) to temporarily mask the hydroxyls, allowing selective N-benzoylation.[1][2]

Protocol Workflow

-

Silylation: React Adenosine with TMS-Cl in Pyridine.

-

Acylation: Add Benzoyl Chloride (BzCl) to the same pot.

-

Hydrolysis: Treat with dilute ammonia to remove silyl ethers and any transient O-benzoyl esters, leaving the stable N-benzoyl amide intact.[1][2]

Step-by-Step Methodology:

-

Setup: Dry Adenosine (10 mmol) is suspended in anhydrous Pyridine (50 mL) under Argon.

-

Transient Protection: Cool to 0°C. Add TMS-Cl (5 equiv.) dropwise. Allow to warm to RT and stir for 2 hours. Observation: The suspension will clear as the lipophilic silyl derivative forms.

-

Benzoylation: Cool to 0°C. Add Benzoyl Chloride (1.1 equiv.) dropwise. Stir for 2 hours.

-

Quench & Workup: Cool to 0°C. Add cold water (10 mL) followed by concentrated NH₄OH (10 mL). Stir for 30 mins (cleaves TMS and O-Bz).

-

Isolation: Concentrate in vacuo to an oil. Triturate with water to precipitate the product.[6] Filter and recrystallize from Ethanol/Water.[1][2]

Figure 2: Transient Protection Synthesis Workflow.[1][2] This route ensures high regioselectivity for the N6 position.

Applications in Research & Development

6.1 Oligonucleotide Synthesis

N⁶-Benzoyladenosine is the precursor for N⁶-Benzoyl-5'-O-DMT-Adenosine-3'-phosphoramidite .[1][2]

-

Role: It prevents the exocyclic amine from reacting with the activated phosphoramidite during the coupling step.

-

Deprotection: Post-synthesis, the benzoyl group is removed during the final cleavage step, regenerating the natural adenosine base.

6.2 Biological Activity

While primarily a synthetic intermediate, N⁶-Bz-A exhibits biological activity as a selective Adenosine Receptor Agonist .[1][2]

-

Receptor Affinity: It shows affinity for A₁ and A₃ adenosine receptors.[1][2]

-

Mechanism: The bulky benzoyl group alters the binding pocket fit, often increasing selectivity compared to adenosine, though with generally lower potency.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11728391, N6-Benzoyladenosine.[1][2] Retrieved from .[1][2]

- TiGs (2025).Transient Protection Strategies in Nucleoside Chemistry.

-

ChemicalBook. N-Benzoyladenosine Properties and Synthesis. Retrieved from .[1][2]

-

BenchChem. The Pivotal Role of Benzoylation in Adenosine Chemistry: A Technical Guide. Retrieved from .[1][2]

-

ResearchGate. Influence of N7 Protonation on the Mechanism of N-Glycosidic Bond Hydrolysis. Retrieved from .

Sources

- 1. CAS 4546-55-8: N6-Benzoyladenosine | CymitQuimica [cymitquimica.com]

- 2. N6-Benzoyladenosine | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]

- 6. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

N-Benzoyladenosine: A Technical Guide to its Biological Role in Cellular Processes

Abstract

N-Benzoyladenosine, a derivative of the ubiquitous nucleoside adenosine, has emerged as a molecule of significant interest within the scientific community, particularly for researchers in cellular biology, pharmacology, and drug development. The addition of a benzoyl group to the N6 position of the adenine base enhances the compound's stability and modulates its biological activity, making it a valuable tool for investigating cellular signaling pathways. This technical guide provides an in-depth exploration of the biological role of N-Benzoyladenosine, focusing on its mechanism of action, its impact on critical cellular processes such as cell cycle progression and apoptosis, and its potential as a therapeutic agent. Detailed experimental protocols and visual representations of key pathways are included to provide researchers with the foundational knowledge and practical tools to investigate this multifaceted molecule.

Introduction: The Significance of N-Benzoyladenosine

Adenosine is a fundamental building block of nucleic acids and a critical signaling molecule that regulates a vast array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Chemical modification of the adenosine scaffold has been a cornerstone of medicinal chemistry for decades, aiming to enhance receptor selectivity, improve metabolic stability, and fine-tune biological activity. N-Benzoyladenosine (N6-Benzoyladenosine) is a purine derivative characterized by the attachment of a benzoyl group to the exocyclic amine of the adenine ring.[1] This modification significantly alters the molecule's physicochemical properties, leading to distinct biological effects compared to its parent compound.

Initially utilized as a protected nucleoside in the synthesis of oligonucleotides and various pharmaceuticals, the intrinsic biological activities of N-Benzoyladenosine have garnered increasing attention.[1] Its ability to modulate crucial cellular functions, including cell proliferation, apoptosis, and inflammatory responses, positions it as a promising lead compound for the development of novel therapeutics, particularly in the fields of oncology and neurobiology.[1] This guide will dissect the known biological roles of N-Benzoyladenosine, offering a comprehensive resource for scientists seeking to understand and harness its potential.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of N-Benzoyladenosine is paramount for its effective application in research.

| Property | Value | Reference |

| Molecular Formula | C17H17N5O5 | [1] |

| Molecular Weight | 371.35 g/mol | [1] |

| CAS Number | 4546-55-8 | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in DMSO and warm ethanol |

Rationale for Synthesis: The Importance of the Benzoyl Group

The benzoyl group serves as a crucial protecting group in the chemical synthesis of oligonucleotides. Its presence at the N6 position of adenosine prevents unwanted side reactions during the phosphoramidite coupling steps. However, beyond its protective role, the benzoyl moiety enhances the lipophilicity of the adenosine molecule, which can influence its membrane permeability and interaction with biological targets.[2]

Experimental Protocol: Synthesis of N-Benzoyladenosine

The following is a generalized protocol for the synthesis of N-Benzoyladenosine from adenosine. This method involves the transient protection of the ribose hydroxyl groups with trimethylsilyl chloride (TMSCl) followed by benzoylation at the N6 position.

Materials:

-

Adenosine

-

Dry Pyridine

-

Trimethylsilyl chloride (TMSCl)

-

Benzoyl chloride (BzCl)

-

Aqueous Ammonia solution (e.g., 28%)

-

Ice

-

Water

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Suspend adenosine in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add trimethylsilyl chloride (TMSCl) dropwise to the stirred suspension. Allow the reaction to stir at 0°C for 2 hours to protect the hydroxyl groups of the ribose moiety.[2]

-

To the same reaction mixture, add benzoyl chloride (BzCl) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.[2]

-

Quench the reaction by slowly pouring the mixture into a beaker containing a mixture of ice and water.

-

Add aqueous ammonia to the mixture and stir for 30 minutes to hydrolyze the silyl ethers and any O-benzoyl groups.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-Benzoyladenosine by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

Collect the fractions containing the pure product and evaporate the solvent to yield N-Benzoyladenosine as a white solid.

Mechanism of Action: Interplay with Cellular Signaling Pathways

The biological effects of N-Benzoyladenosine are primarily attributed to its interaction with key components of cellular signaling networks, most notably adenosine receptors and the cyclic AMP (cAMP) signaling pathway.

Modulation of Adenosine Receptors

While direct binding affinities of N-Benzoyladenosine to all adenosine receptor subtypes are not extensively documented in publicly available literature, the activities of its close structural analogs strongly suggest that it functions as a modulator of these receptors.[3] N6-substituted adenosine derivatives are well-known for their affinity and selectivity for different adenosine receptor subtypes.[4] For instance, N6-benzyladenosine, a closely related analog, displays significant affinity for A1 and A3 receptors.[5] It is therefore highly probable that N-Benzoyladenosine also interacts with one or more of these receptors to elicit its downstream effects.

The specific G protein coupling of each adenosine receptor subtype dictates the subsequent intracellular response:

-

A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

-

A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.

The ultimate cellular outcome of N-Benzoyladenosine treatment is therefore dependent on its receptor binding profile and the expression pattern of adenosine receptor subtypes in the target cells.

Caption: Workflow for cell cycle analysis using flow cytometry.

Induction of Apoptosis

In addition to cell cycle arrest, N-Benzoyladenosine and its analogs can induce programmed cell death, or apoptosis, in cancer cells. [6]This is a critical mechanism for eliminating damaged or unwanted cells and is a key target for many cancer therapies. The induction of apoptosis by these compounds is often associated with the activation of caspases, a family of proteases that execute the apoptotic program. [6]Specifically, the activation of caspase-3 has been linked to the pro-apoptotic effects of N6-substituted adenosines. [6]

Experimental Protocol: Apoptosis Detection by Annexin V & Propidium Iodide Staining

This protocol outlines the use of Annexin V and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with N-Benzoyladenosine.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with N-Benzoyladenosine for the desired time. Include an untreated control.

-

Harvest the cells and wash them once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. 6. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. 7. Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry immediately.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Potential Therapeutic Applications

The multifaceted biological activities of N-Benzoyladenosine and its derivatives suggest their potential for therapeutic development in several disease areas.

Anti-Cancer Agent

The ability of N-Benzoyladenosine to induce cell cycle arrest and apoptosis in cancer cells makes it a compelling candidate for anti-cancer drug development. [1]Its efficacy against various cancer cell lines warrants further preclinical and clinical investigation. While specific IC50 values for N-Benzoyladenosine are not widely published, related compounds have shown IC50 values in the micromolar range against various cancer cell lines. [7]

Anti-Inflammatory Agent

Adenosine is a well-established anti-inflammatory molecule, and its derivatives, including N-Benzoyladenosine, are being explored for their anti-inflammatory properties. [1]The activation of A2A adenosine receptors, for instance, can suppress the production of pro-inflammatory cytokines. The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy for many inflammatory diseases. [8]The potential of N-Benzoyladenosine to modulate this pathway, possibly through its interaction with adenosine receptors, is an active area of research.

Neuroprotective Agent

Adenosine plays a crucial role in neuromodulation and neuroprotection. [9]Activation of A1 receptors can inhibit the release of excitotoxic neurotransmitters like glutamate, while blockade of A2A receptors has been shown to be neuroprotective in various models of neurological disease. [9]Given that N-Benzoyladenosine is a modulator of adenosine signaling, it holds promise as a neuroprotective agent for conditions such as stroke, Parkinson's disease, and Alzheimer's disease. [1]

Conclusion and Future Directions

N-Benzoyladenosine is a versatile molecule with a rich chemical and biological profile. Its role as a modulator of adenosine signaling pathways underpins its significant effects on cell cycle progression and apoptosis, making it a molecule of interest for cancer therapy. Furthermore, its potential anti-inflammatory and neuroprotective properties open up exciting avenues for the development of novel treatments for a range of debilitating diseases.

Future research should focus on elucidating the precise molecular targets of N-Benzoyladenosine, including its binding affinities for the different adenosine receptor subtypes. A deeper understanding of its structure-activity relationships will be crucial for the rational design of more potent and selective analogs. In vivo studies are also needed to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of N-Benzoyladenosine. As our understanding of this intriguing molecule grows, so too will its potential to be translated from a laboratory tool to a clinically effective therapeutic agent.

References

- Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1290–1308.

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.

- Kim, J., Wess, J., van Rhee, A. M., Schöneberg, T., & Jacobson, K. A. (1995). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of Medicinal Chemistry, 38(21), 4168–4177.

- Colombo, F., Falvella, F. S., Spinola, M., & Dragani, T. A. (2005). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. International Journal of Oncology, 27(1), 241–246.

-

Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

- Preparation method of N6-benzoyl adenosine.

- Yu, Q., & Carlsen, P. (2011). Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. Molecules, 16(5), 3985–3998.

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(11), e2855.

- Franco, R., Reyes-Resina, I., & Navarro, G. (2023). Neuroprotection afforded by targeting G protein-coupled receptors in heteromers and by cannabidiol. Neuropharmacology, 235, 109581.

- Mambretti, M., et al. (2014). N6-isopentenyladenosine and analogs activate the NRF2-mediated antioxidant response. Free Radical Biology and Medicine, 72, 145-155.

- Olsson, R. A., & Kusachi, S. (1982). N6-functionalized congeners of adenosine with high potency at A2-adenosine receptors: potential ligands for affinity chromatography. Journal of Medicinal Chemistry, 25(9), 1054–1058.

-

Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

-

Small Molecule Inhibitors of NF-kB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. ResearchGate. [Link]

- Treatment with a Substance P Receptor Antagonist Is Neuroprotective in the Intrastriatal 6-Hydroxydopamine Model of Early Parkinson's Disease. (2014). PLOS ONE, 9(5), e96548.

- van Galen, P. J., van Vlijmen, H. W., Ijzerman, A. P., & Soudijn, W. (1994). A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor. Journal of Medicinal Chemistry, 37(19), 3149–3156.

- Applicability of drug response metrics for cancer studies using biomaterials. (2019). Convergent Science Physical Oncology, 5(3), 035002.

-

Nf kb pathway cell signaling pathway animation. (2022). YouTube. [Link]

- Cunha, R. A. (2005). Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade. Purinergic Signalling, 1(2), 111–134.

-

Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. [Link]

- Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2023). Bioorganic & Medicinal Chemistry, 87, 117325.

-

Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]

- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2023). International Journal of Molecular Sciences, 24(22), 16298.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzoyladenosine: Mechanism of Action, Chemical Utility, and Signaling Modulation

The following technical guide details the mechanism of action, pharmacology, and experimental utility of N-Benzoyladenosine (specifically N6-Benzoyladenosine ).

Technical Reference for Drug Development & Signal Transduction Research

Executive Summary & Compound Identity

N6-Benzoyladenosine (Bz-rA) acts primarily as a lipophilic prodrug and a protected synthetic intermediate , distinct from the high-affinity adenosine receptor agonists like N6-Benzyladenosine or N6-Cyclopentyladenosine.

While often confused with direct receptor ligands due to nomenclature similarities, the N6-benzoyl (amide) modification significantly alters the pharmacophore compared to N6-benzyl (amine) substitutions. The electron-withdrawing carbonyl group at the N6 position reduces direct receptor affinity but enhances lipophilicity, facilitating membrane transport before intracellular enzymatic cleavage restores the active adenosine pharmacophore.

Additionally, its cyclic phosphate derivative, N6-Benzoyl-cAMP (6-Bnz-cAMP) , is a critical molecular tool used to selectively activate Protein Kinase A (PKA) without activating Epac (Exchange protein directly activated by cAMP).

Chemical & Pharmacological Distinction Table

| Compound | Structure (N6-Linkage) | Primary Mechanism | Receptor Affinity (A1/A3) | Key Application |

| N6-Benzoyladenosine | Amide (-NH-CO-Ph) | Prodrug / Intermediate | Low (due to amide electronics) | Oligo synthesis, Adenosine delivery |

| N6-Benzyladenosine | Amine (-NH-CH2-Ph) | Agonist | High (A3 Selective) | Cytokinin, Anti-cancer, Apoptosis |

| 6-Bnz-cAMP | Cyclic Phosphate + Amide | PKA Activator | N/A (Intracellular Target) | Selective PKA signaling study |

| Adenosine | Amine (-NH2) | Pan-Agonist | High (A1, A2A, A3) | Endogenous signaling |

Molecular Mechanism of Action

The "Amide Effect" on Receptor Binding

Adenosine Receptors (A1, A2A, A2B, A3) generally require a basic exocyclic amine at the N6 position to form critical hydrogen bonds with residues in the binding pocket (e.g., Asn254 in A2A, Thr277 in A3).

-

N6-Alkyl/Aryl Substitution (Benzyl/Cyclopentyl): Retains the basic amine character and fills a hydrophobic pocket, often increasing affinity and selectivity (especially for A1/A3).

-

N6-Benzoyl Substitution: Converts the amine to an amide . The carbonyl oxygen withdraws electron density, reducing the N6 nitrogen's basicity and altering its H-bond donor capability. Consequently, N6-Benzoyladenosine exhibits significantly reduced direct affinity for adenosine receptors compared to adenosine or N6-benzyladenosine.

The Prodrug Pathway (In Vivo Activation)

N6-Benzoyladenosine functions as a "Trojan Horse" for adenosine delivery:

-

Membrane Permeation: The benzoyl group masks the polar N6 amine, increasing logP (lipophilicity) and facilitating passive diffusion across the lipid bilayer.

-

Enzymatic Cleavage: Once intracellular, ubiquitous amidases or esterases hydrolyze the amide bond.

-

Active Metabolite Release: Free Adenosine is released.

-

Signaling: The released adenosine is transported out of the cell (via ENT transporters) or acts on intracellular sites/metabolic pathways, subsequently activating cell-surface Adenosine Receptors (A1/A2A/A2B/A3) in an autocrine/paracrine manner.

Selective PKA Activation (6-Bnz-cAMP)

In the context of cyclic nucleotides, the N6-benzoyl modification is exploited to create 6-Bnz-cAMP , a tool compound that discriminates between cAMP effectors:

-

PKA (Protein Kinase A): 6-Bnz-cAMP binds avidly to the Regulatory (R) subunits of PKA, causing dissociation and activation of the Catalytic (C) subunits.

-

Epac (Exchange Protein activated by cAMP): The bulky benzoyl group sterically hinders binding to the Epac cAMP-binding domain.

-

Result: 6-Bnz-cAMP selectively activates the PKA pathway without confounding effects from Epac signaling.

Signaling Pathway Visualization

The following diagram illustrates the dual role of N-Benzoyladenosine as a prodrug and its cyclic derivative as a selective PKA activator.

Caption: Figure 1: Mechanism of Action. N6-Benzoyladenosine acts as a membrane-permeable prodrug, cleaved intracellularly to release adenosine. Its cyclic analog, 6-Bnz-cAMP, selectively activates PKA while avoiding Epac.

Experimental Protocols

Protocol: Selective PKA Activation using 6-Bnz-cAMP

Objective: To distinguish PKA-dependent effects from Epac-dependent effects in a cellular model.

Reagents:

-

8-pCPT-2'-O-Me-cAMP (Epac-selective agonist).[2]

-

H-89 or KT5720 (PKA inhibitors).

Workflow:

-

Cell Culture: Culture target cells (e.g., HEK293, Neurons) to 70-80% confluence.

-

Serum Starvation: Starve cells for 4-12 hours to reduce basal signaling noise.

-

Treatment Groups:

-

Control: Vehicle (DMSO/Saline).

-

PKA Activation: Treat with 50–200 µM 6-Bnz-cAMP .

-

Epac Activation: Treat with 50 µM 8-pCPT-2'-O-Me-cAMP (Positive Control for Epac).

-

Non-Selective: Treat with Forskolin (10 µM) (activates Adenylyl Cyclase -> raises endogenous cAMP).

-

-

Incubation: Incubate for time-point of interest (e.g., 15 min for phosphorylation, 24h for differentiation).

-

Readout:

-

Western Blot: Assay for phosphorylation of CREB (Ser133) - a canonical PKA target.

-

Rap1 Assay: Assay for Rap1-GTP (Epac target). 6-Bnz-cAMP should not increase Rap1-GTP levels.

-

Protocol: N6-Benzoylation for Oligonucleotide Synthesis

Objective: Protection of the exocyclic amine of adenosine during phosphoramidite synthesis.

-

Starting Material: Adenosine (dried).

-

Transient Protection: Suspend Adenosine in dry pyridine. Add Trimethylsilyl chloride (TMSCl) (5 eq) to protect the 2', 3', and 5' hydroxyls. Stir for 2 hours.

-

Benzoylation: Add Benzoyl Chloride (BzCl) (1.1 eq). The hindered TMS groups prevent O-benzoylation, directing reaction to the N6 amine. Stir for 2-3 hours at RT.

-

Hydrolysis: Quench with cold water/ammonia. The labile TMS ethers hydrolyze rapidly, leaving the stable N6-Benzoyladenosine .

-

Purification: Recrystallize from Ethanol/Water.

References

-

Gohlke, H. et al. (2019). Modified cAMP derivatives that activate protein kinase A also act as full agonists of murine HCN2 channels.Journal of Biological Chemistry .

- Key Finding: Confirms N6-benzoyl modification reduces direct affinity for cAMP-binding domains compared to N6-benzyl, supporting the "amide effect" theory.

-

Biolog Life Science Institute. Technical Datasheet: 6-Bnz-cAMP (N6-Benzoyladenosine-3',5'-cyclic monophosphate).[1][2][4]Biolog.de .[1]

- Key Finding: Definitive source for 6-Bnz-cAMP as a specific PKA activator that does not activ

-

Jacobson, K. A. et al. (1993). Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists.Journal of Medicinal Chemistry .

-

Key Finding: Establishes the high affinity of N6-Benzyl derivatives, contrasting with the low affinity of N6-Benzoyl derivatives.[3]

-

-

BenchChem. The Pivotal Role of Benzoylation in Adenosine Chemistry: A Technical Guide.BenchChem .

- Key Finding: Details the synthetic utility of N6-Benzoyladenosine as a protected intermedi

-

MedChemExpress. N6-Benzoyladenosine Product Information.MedChemExpress .

- Key Finding: Confirms structure and usage as a nucleoside derivative/intermedi

Sources

N-Benzoyladenosine Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Potential

Abstract

N-Benzoyladenosine and its derivatives represent a versatile class of purine nucleosides with significant potential in biochemical research and drug development. The addition of a benzoyl group to the N6 position of adenosine enhances chemical stability and modulates biological activity, making these compounds valuable tools for studying cellular signaling and as foundational structures for novel therapeutics. This technical guide provides an in-depth exploration of N-benzoyladenosine derivatives, covering their synthesis, structure-activity relationships, and diverse pharmacological functions. We will delve into their role as modulators of adenosine receptors, their anti-cancer and anti-inflammatory properties, and their potential in cardiovascular medicine. Detailed experimental protocols and an analysis of the underlying signaling pathways are provided to empower researchers in this dynamic field.

Introduction: The Significance of N-Benzoyladenosine

Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. However, the therapeutic application of adenosine is limited by its rapid metabolism and lack of receptor selectivity. Chemical modification of the adenosine scaffold is a proven strategy to overcome these limitations.

N-Benzoyladenosine, a derivative with a benzoyl group attached to the exocyclic N6-amino group of the adenine ring, serves as a key intermediate and a bioactive molecule in its own right. This modification enhances the compound's stability and bioactivity, allowing for more selective interactions with biological targets.[1][2] N-benzoyladenosine and its derivatives have emerged as promising candidates in various therapeutic areas, including oncology, inflammation, and cardiovascular disease, primarily through their ability to modulate adenosine receptor signaling pathways.[2][3] This guide will provide a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this important class of molecules.

Synthesis of N-Benzoyladenosine Derivatives

The synthesis of N-benzoyladenosine derivatives is a critical aspect of their development as research tools and therapeutic agents. Several synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern.

General N6-Acylation of Adenosine

A common method for the preparation of N-benzoyladenosine involves the direct acylation of the N6-amino group of adenosine. To achieve regioselectivity and avoid reactions at the hydroxyl groups of the ribose moiety, protection strategies are often employed.

Diagram of General N6-Acylation Workflow

Caption: General workflow for the N6-acylation of adenosine.

Synthesis of N6-Substituted Adenosine Analogs via Dimroth Rearrangement

The Dimroth rearrangement is a powerful method for synthesizing N6-substituted adenosines. This reaction involves the initial alkylation of the N1 position of adenosine, followed by a base-catalyzed rearrangement to the N6-substituted product. This approach is particularly useful for introducing a wide variety of substituents at the N6 position.[4]

Experimental Protocol: General Synthesis of N6-Substituted Adenosine Derivatives [5]

-

Protection of Ribose Hydroxyls: To a solution of adenosine in a suitable solvent (e.g., pyridine), add a protecting group reagent such as trimethylchlorosilane to protect the 2', 3', and 5'-hydroxyl groups.

-

N1-Alkylation/Acylation: Add the desired alkylating or acylating agent (e.g., benzyl bromide or benzoyl chloride) to the solution of protected adenosine and stir at room temperature.

-

Dimroth Rearrangement (for N6-alkylation): Treat the N1-alkylated intermediate with a base (e.g., aqueous ammonia) to induce the rearrangement to the N6-substituted adenosine derivative.

-

Deprotection: Remove the protecting groups from the ribose hydroxyls using a suitable deprotection agent (e.g., a fluoride source for silyl groups) to yield the final N6-substituted adenosine derivative.

-

Purification: Purify the final product using techniques such as column chromatography or recrystallization.

Modulation of Adenosine Receptors

A primary mechanism through which N-benzoyladenosine derivatives exert their biological effects is by modulating the activity of adenosine receptors. Structure-activity relationship (SAR) studies have been instrumental in designing derivatives with high affinity and selectivity for specific receptor subtypes, particularly the A3 adenosine receptor.

Structure-Activity Relationships for A3 Adenosine Receptor Agonists

Extensive research has focused on developing selective A3 adenosine receptor (A3AR) agonists due to the receptor's involvement in cardioprotection and anti-inflammatory responses. SAR studies have revealed key structural features that govern potency and selectivity.

-

N6-Substitution: The nature of the substituent at the N6 position is critical. N6-benzyl groups have been shown to be well-tolerated and can be further modified to enhance affinity and selectivity.[6]

-

5'-Uronamides: Modification of the 5'-position of the ribose with an N-alkyluronamide group, particularly N-methyluronamide, significantly enhances A3 selectivity.[6]

-

Substituents on the Benzyl Ring: The position and nature of substituents on the N6-benzyl ring fine-tune the affinity and selectivity. For instance, an iodine atom at the 3-position of the benzyl ring has been shown to be optimal for A3 receptor potency.[6]

Table 1: Binding Affinities (Ki, nM) of Representative N-Benzoyladenosine Derivatives for Adenosine Receptor Subtypes

| Compound | N6-Substituent | 5'-Substituent | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) | Reference |

| N6-Benzyladenosine | Benzyl | Hydroxymethyl | 175 | 285 | 120 | [7] |

| IB-MECA | 3-Iodobenzyl | N-Methyluronamide | 55 | >1000 | 1.1 | [6] |

| Cl-IB-MECA | 3-Iodobenzyl, 2-Chloro | N-Methyluronamide | 3.4 | >10000 | 2.7 | [7] |

Diagram of Adenosine Receptor Signaling Pathways

Caption: General signaling pathways of adenosine receptors.

Biological Assays for Adenosine Receptor Modulation

Experimental Protocol: Radioligand Binding Assay [4]

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the adenosine receptor of interest.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-NECA) and varying concentrations of the unlabeled test compound (N-benzoyladenosine derivative).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Protocol: cAMP Functional Assay [3][8]

-

Cell Culture: Culture cells stably expressing the adenosine receptor subtype of interest.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with varying concentrations of the N-benzoyladenosine derivative in the presence of an adenylyl cyclase stimulator (e.g., forskolin) for Gi-coupled receptors, or alone for Gs-coupled receptors.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) or IC50 (for inhibition) value.

Therapeutic Potential of N-Benzoyladenosine Derivatives

The diverse biological activities of N-benzoyladenosine derivatives have positioned them as attractive candidates for the development of novel therapeutics for a range of diseases.

Anti-Cancer Activity

N-benzoyladenosine derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[9][10]

-

Induction of Apoptosis: N6-benzyladenosine has been shown to induce apoptosis in bladder carcinoma cells, an effect linked to the activation of caspase-3.[9] This process is often preceded by alterations in cell morphology and disorganization of the actin cytoskeleton.[9]

-

Cell Cycle Arrest: These compounds can inhibit cancer cell growth by arresting the cell cycle, typically in the G0/G1 phase.[9]

-

BRD4 Inhibition: Certain N6-benzoyladenine derivatives have been identified as potent inhibitors of Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4.[11] BRD4 is a key regulator of oncogene transcription, and its inhibition leads to the downregulation of cancer-promoting genes. N6-(2,4,5-trimethoxybenzoyl)adenine, for example, exhibits potent BRD4 bromodomain 1 inhibitory activity with an IC50 value of 0.427 μM.[11]

Diagram of BRD4 Inhibition Mechanism

Caption: Mechanism of BRD4 inhibition by N6-benzoyladenine derivatives.

Anti-Inflammatory Effects

The modulation of adenosine receptors, particularly A2A and A3, by N-benzoyladenosine derivatives provides a strong rationale for their development as anti-inflammatory agents.

-

A2A Receptor Activation: Activation of the A2A adenosine receptor generally leads to anti-inflammatory effects by increasing intracellular cAMP levels in immune cells. This can suppress the production of pro-inflammatory cytokines and promote the release of anti-inflammatory mediators.

-

A3 Receptor Activation: A3AR activation has a more complex role in inflammation. It can have both pro- and anti-inflammatory effects depending on the context. However, selective A3AR agonists have shown promise in preclinical models of inflammatory diseases by modulating the PI3K/Akt and NF-κB signaling pathways.[12][13]

Diagram of Anti-Inflammatory Signaling

Caption: A3AR-mediated anti-inflammatory signaling.

Cardiovascular Potential

The expression of adenosine receptors in the cardiovascular system makes them attractive targets for the treatment of various heart conditions. N-benzoyladenosine derivatives, particularly selective A3AR agonists, have shown cardioprotective effects.

-

Ischemic Preconditioning: Activation of A3AR mimics the effects of ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults. This protection is mediated, in part, through the activation of the PI3K/Akt and MAPK signaling pathways, which promote cell survival and reduce apoptosis.[14]

-

Positive Inotropic Effects: Some N6,N6-dialkyl adenosine 3',5'-cyclic phosphate derivatives have been found to exhibit a potent positive inotropic effect (increasing the force of heart muscle contraction) with a weak positive chronotropic effect (increasing heart rate).[15]

Conclusion and Future Directions

N-Benzoyladenosine derivatives represent a rich and diverse chemical space with significant therapeutic potential. Their ability to selectively modulate adenosine receptors, inhibit key oncogenic drivers like BRD4, and influence critical signaling pathways in inflammation and cardiovascular disease underscores their importance in modern drug discovery. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to further explore and exploit the therapeutic promise of this fascinating class of compounds.

Future research should focus on:

-

The development of derivatives with enhanced subtype selectivity for adenosine receptors to minimize off-target effects.

-

In-depth investigation of the downstream signaling pathways to fully elucidate the mechanisms of action.

-

Preclinical and clinical evaluation of the most promising candidates in relevant disease models.

The continued exploration of N-benzoyladenosine derivatives holds great promise for the development of novel and effective treatments for a wide range of human diseases.

References

-

Dali, J., et al. (2014). N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. Molecules, 19(9), 13535-13553. [Link]

-

Jacobson, K. A., et al. (1994). Structure-Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. Journal of Medicinal Chemistry, 37(5), 636-646. [Link]

-

Castiglioni, S., et al. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents in Medicinal Chemistry, 13(4), 672-678. [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

-

National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

-

Kataoka, S., et al. (1990). Studies on the synthesis of compounds related to adenosine 3',5'-cyclic phosphate. VII. Synthesis and cardiac effects of N6,N6-dialkyl adenosine 3',5'-cyclic phosphates. Chemical & Pharmaceutical Bulletin, 38(11), 3147-3154. [Link]

-

Duangrat, C., et al. (2024). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International Journal of Molecular Sciences, 25(3), 1599. [Link]

-

Patsnap. What are BRD4 inhibitors and how do they work?. [Link]

-

Noguchi-Yachide, T., et al. (2015). Discovery and structure-activity relationship studies of N6-benzoyladenine derivatives as novel BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 23(5), 953-959. [Link]

-

Rybak, P., et al. (2020). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 25(23), 5757. [Link]

-

Fredholm, B. B., et al. (2011). Adenosine Receptors: Expression, Function and Regulation. International Journal of Molecular Sciences, 12(5), 2956-2970. [Link]

-

Jacobson, K. A., et al. (1995). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry, 38(1), 172-180. [Link]

-

Varani, K., et al. (2017). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. Medicinal Research Reviews, 37(4), 843-873. [Link]

-

Cell Biolabs, Inc. Adenosine Assay Kit. [Link]

-

JoVE. GPCRs Regulate Adenylyl Cyclase Activity. [Link]

-

DiscoverX. cAMP Hunter™ eXpress GPCR Assay. [Link]

-

Chen, J. F., & Chern, Y. (2011). Nuclear Factor κB and Adenosine Receptors: Biochemical and Behavioral Profiling. Journal of Caffeine Research, 1(1), 29-38. [Link]

-

Jacobson, K. A., et al. (1994). Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. Journal of Medicinal Chemistry, 37(5), 636-46. [Link]

-

Mir, S. A., et al. (2024). MAPK, PI3K/Akt Pathways, and GSK-3β Activity in Severe Acute Heart Failure in Intensive Care Patients: An Updated Review. Journal of Cardiovascular Development and Disease, 12(7), 266. [Link]

-

PubChem. N6-Benzoyladenosine. [Link]

-

Jacobson, K. A., et al. (1995). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry, 38(1), 172-180. [Link]

-

MDPI. BRD4 Inhibitor Inhibits Colorectal Cancer Growth and Metastasis. [Link]

-

Chuan, Y., et al. (2021). Emerging roles of the RNA modifications N6-methyladenosine and adenosine-to-inosine in cardiovascular diseases. Cardiovascular Research, 117(12), 2447-2461. [Link]

-

Jack Westin. G Protein Coupled Receptors - Biosignalling - MCAT Content. [Link]

-

Sajjadi, S. E., et al. (2020). Interplay between PI3K/AKT pathway and heart disorders. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(8), 1377-1388. [Link]

-

YouTube. Nf kb pathway cell signaling pathway animation. [Link]

-

Alberti, D., et al. (2018). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Mini-Reviews in Medicinal Chemistry, 18(12), 1044-1061. [Link]

-

RSC Publishing. Direct and selective metal-free N6-arylation of adenosine residues for simple fluorescence labeling of DNA and RNA. [Link]

-

Gao, Z. G., & Jacobson, K. A. (2006). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of Medicinal Chemistry, 49(8), 2465-2475. [Link]

-

Raghad M. Nowar, et al. (2016). Therapeutic agents targeting apoptosis pathways with a focus on quinazolines as potent apoptotic inducers. Journal of American Science, 12(6), 57-67. [Link]

-

MDPI. Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer. [Link]

-

MDPI. Editorial for the Special Issue Titled “Adenosine Metabolism: Key Targets in Cardiovascular Pharmacology”. [Link]

-

Gifford Bioscience. Functional Assays. [Link]

-

Lescrinier, E., et al. (1996). Synthesis of N6-alkylated adenosine derivatives. Nucleosides and Nucleotides, 15(11-12), 1863-1869. [Link]

-

Frontiers. Macrophage polarisation under immune regulation as a therapeutic target for tendon-bone healing: multifactorial regulation and mechanistic insights. [Link]

-

MDPI. Special Issue: “Molecular Mechanisms and Regulation in Chronic Kidney Diseases”. [Link]

-

Yip, K. F., et al. (1976). Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside. Nucleic Acids Research, 3(3), 531-541. [Link]

-

Patsnap. What are BRD4 inhibitors and how do you quickly get the latest development progress?. [Link]

Sources

- 1. bhrs.com [bhrs.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cosmobio.co.jp [cosmobio.co.jp]

- 9. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 12. mdpi.com [mdpi.com]

- 13. Nuclear Factor κB and Adenosine Receptors: Biochemical and Behavioral Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Studies on the synthesis of compounds related to adenosine 3',5'-cyclic phosphate. VII. Synthesis and cardiac effects of N6,N6-dialkyl adenosine 3',5'-cyclic phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of N-Benzoyladenosine in different laboratory solvents.

[1][2]

Executive Summary

N-Benzoyladenosine (Bz-rA) is a protected adenosine derivative widely used as a building block in oligonucleotide synthesis and as a lipophilic analog in biological assays.[1][2] Unlike the highly water-soluble adenosine monophosphates (e.g., 6-Bnz-cAMP), the uncharged nucleoside exhibits low aqueous solubility .[1][2]

Successful handling requires a "dissolve-and-dilute" strategy: solubilization in polar aprotic solvents (DMSO, DMF) followed by controlled dilution into aqueous buffers.[1][2]

Physicochemical Profile

-

Key Structural Feature: The N6-benzoyl group disrupts the crystal lattice energy of adenosine but significantly increases lipophilicity, making water a poor solvent and polar organics ideal.[2]

Solubility Landscape

The following data summarizes the solubility limits based on experimental protocols and analog comparisons (e.g., N6-benzoyl-2'-deoxyadenosine).

| Solvent Class | Solvent | Solubility Rating | Estimated Limit | Usage Context |

| Polar Aprotic | DMSO | Excellent | ≥ 15 mg/mL | Primary solvent for stock solutions (10–50 mM).[1][2] |

| Polar Aprotic | DMF | Excellent | ≥ 30 mg/mL | Preferred for chemical synthesis and high-conc.[1][2] stocks. |

| Polar Protic | Ethanol | Moderate/Low | ~1–5 mg/mL | Use warm (40°C) for dissolution; good for biological dilutions.[1][2] |

| Aqueous | Water/PBS | Poor | < 0.2 mg/mL | Precipitates. Only use as a diluent (< 5% organic final).[1][2][4] |

Critical Distinction: Do not confuse this compound with N6-Benzoyl-cAMP (sodium salt), which is highly water-soluble (>10 mM).[1][2] N-Benzoyladenosine is an uncharged nucleoside and will not dissolve directly in water or saline at useful concentrations.[1][2]

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution

-

Target: 50 mM Stock in DMSO (1.85 mg in 100 µL).

-

Application: Cell culture treatments, enzymatic assays.[2][4][5]

-

Weighing: Weigh 18.5 mg of N-Benzoyladenosine powder into a sterile amber glass vial.

-

Dissolution: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

-

Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for 6 months.

Protocol B: Aqueous Dilution for Biological Assays

-

Challenge: Preventing precipitation ("crashing out") upon addition to media.

-

Method:

-

Pre-warm the culture medium or buffer to 37°C.

-

Dilute the DMSO stock at least 1:200 (e.g., 5 µL stock into 1 mL media) to keep final DMSO concentration < 0.5%.

-

Add slowly while vortexing the buffer to ensure rapid dispersion.

-

Observation: If the solution turns cloudy, the compound has precipitated.[2] Repeat with a lower stock concentration or higher dilution factor.

-

Protocol C: Recrystallization (Purification)

Mechanistic Visualization

The following diagram illustrates the solubility logic and operational workflow for N-Benzoyladenosine.

Figure 1: Solubility decision matrix and workflow. Green paths indicate successful solubilization; red dotted paths indicate precipitation risks.[2]

Stability & Troubleshooting

| Issue | Cause | Solution |

| Precipitation in Media | Local high concentration during addition.[1][2] | Vortex media while adding the stock solution. Do not exceed 100 µM final concentration. |

| Degradation (Hydrolysis) | The N6-benzoyl amide bond is base-labile.[1][2] | Avoid basic buffers (pH > 8.5).[1][2] Do not store aqueous dilutions for > 24 hours. |

| Cloudy Stock Solution | Water contamination in DMSO.[1][2] | Use anhydrous DMSO (stored over molecular sieves).[1][2] Warm to 37°C to redissolve. |

References

-

Cayman Chemical. N6-benzoyl-2'-Deoxyadenosine Product Information. (Solubility data for deoxy-analog used as primary benchmark).[1][2]

-

PubChem. N-Benzoyladenosine (CAS 4546-55-8) Compound Summary.[1][2] (Physicochemical properties and optical rotation data).[1][2]

-

TCI Chemicals. N6-Benzoyladenosine Product Specifications. (Specific rotation in DMSO confirming solubility).[1][2]

-

BenchChem. Protocols: Deprotection of Benzoyl Group from Adenosine. (Stability and recrystallization insights). [1][2]

Sources

- 1. N6-Benzoyladenosine | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-BENZOYLADENOSINE | CAS: 4546-55-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. N-Benzoyladenosine | 4546-55-8 [chemicalbook.com]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

N-Benzoyladenosine safety, handling, and storage guidelines.

An In-Depth Technical Guide to the Safe Handling, and Storage of N⁶-Benzoyladenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Context of N⁶-Benzoyladenosine

N⁶-Benzoyladenosine is a purine derivative, specifically a nucleoside analog, that serves as a critical tool in biochemical research and pharmaceutical development.[1] The attachment of a benzoyl group to the adenine base enhances the compound's stability and modulates its bioactivity, making it a valuable building block in the synthesis of various pharmaceuticals.[1] Its primary utility lies in studies involving adenosine receptors and cellular signaling pathways, with significant applications in cancer research, neurobiology, and the development of novel anti-inflammatory agents.[1]

As with any biologically active compound, particularly those within the broader class of nucleoside analogs which includes various therapeutic agents, a comprehensive understanding and strict adherence to safety protocols are paramount.[2][3] This guide provides an in-depth framework for the safe handling, storage, and emergency management of N⁶-Benzoyladenosine, grounded in established safety data and laboratory best practices. The causality behind each procedural recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Hazard Identification and Toxicological Profile

A thorough risk assessment begins with a clear understanding of the inherent hazards. N⁶-Benzoyladenosine is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling procedures.

Primary Hazards:

-

Acute Oral Toxicity: The compound is classified as "Harmful if swallowed" (Acute Toxicity 4, Oral).[4][5] Ingestion can lead to adverse health effects, necessitating immediate medical attention.[4]

-

Skin Sensitization: It may cause an allergic skin reaction.[6] Repeated or prolonged contact can lead to sensitization, where subsequent exposures, even to minute quantities, may trigger a significant allergic response.

-

General Irritation: While not always listed as a primary hazard, contact with the powdered form can cause irritation to the skin, eyes, and respiratory tract.[7][8] Avoiding the formation and inhalation of dust is a critical safety measure.[4][7][9]

The toxicological properties of many specialized research chemicals are not fully characterized. Therefore, it is prudent to treat N⁶-Benzoyladenosine as potentially hazardous upon inhalation, ingestion, or skin absorption and to handle it with appropriate care at all times.

Physicochemical and Safety Data Summary

The following table consolidates key quantitative data for quick reference.

| Property | Value | Source(s) |

| Chemical Name | N⁶-Benzoyladenosine | [10] |

| Synonyms | 6-Benzamidopurine Riboside, N-Benzoyl-D-adenosine | [10] |

| CAS Number | 4546-55-8 | [1][10] |

| Molecular Formula | C₁₇H₁₇N₅O₅ | [1][10] |

| Molecular Weight | 371.35 g/mol | [1][5][10] |

| Appearance | White to almost white or light yellow powder/crystal | [1][9] |

| Melting Point | 141-145 °C / 153 °C | [10] |

| GHS Hazard Codes | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | [5][6] |

| Storage Temperature | Refrigerate; 0-8 °C recommended | [1] |

| Incompatibilities | Strong oxidizing agents | [4] |

Exposure Controls and Personal Protective Equipment (PPE)

The foundation of safe handling lies in a multi-layered approach that combines engineering controls with appropriate PPE. This strategy is designed to minimize exposure through all potential routes.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of N⁶-Benzoyladenosine powder, including weighing, transferring, and preparing solutions, should be performed inside a certified chemical fume hood.[7][11] This is the most effective way to prevent the inhalation of aerosolized dust.

-

Designated Work Area: Establish a designated area within the laboratory specifically for working with this and other toxic powders.[11][12] This area should be clearly labeled, and access should be restricted. Covering the work surface with absorbent bench paper can simplify cleanup and prevent the spread of contamination.[12]

-

Enclosed Balance: When weighing the powder, using an enclosed balance or a balance placed within the fume hood helps contain any dust generated during transfer.[12]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be required for operations with a higher risk of splashing.

-

Protective Clothing: A standard laboratory coat, fully fastened, is mandatory.[13] Consider using disposable sleeves for added protection during extensive powder handling.

-

Hand Protection: Wear protective gloves at all times.[6] Nitrile gloves are generally suitable for incidental contact with solid chemicals and many solvents.[14] Always inspect gloves for holes or tears before use and remove them before leaving the work area to prevent the contamination of common surfaces like doorknobs or keyboards.[13][14] Wash hands thoroughly after removing gloves.[9]

-

Respiratory Protection: If engineering controls (i.e., a fume hood) are not available or are insufficient to control airborne dust, a NIOSH/MSHA-approved respirator (such as a dust mask type N95) is required.[4] Respirator use necessitates proper training and fit-testing.

Caption: Risk Assessment and Handling Workflow for N-Benzoyladenosine.

Safe Handling Protocols

Adherence to a standardized protocol is crucial for minimizing exposure risk when working with potent powdered compounds.

Detailed Protocol: Weighing and Preparing a Solution

This protocol is designed to mitigate the primary risk associated with N⁶-Benzoyladenosine: the generation and inhalation of dust.

-

Preparation:

-

Ensure the chemical fume hood sash is at the appropriate working height.

-

Cover the work surface inside the hood with disposable absorbent paper.[12]

-

Assemble all necessary equipment (spatula, weigh boat/paper, receiving vessel, solvent, vortexer, etc.) within the hood to minimize movement in and out of the containment area.

-

-

Tare the Receiving Vessel:

-

Aliquot the Powder:

-

Move the primary container of N⁶-Benzoyladenosine and the tared receiving vessel into the fume hood.

-

Open the primary container. To avoid creating airborne dust, do not pour the powder directly.[12] Instead, use a clean spatula to carefully transfer small amounts of the powder from the stock bottle to the receiving vessel.[12]

-

Keep containers closed as much as possible during the process.[12]

-

-

Determine Mass:

-

Securely close the receiving vessel containing the powder aliquot.

-

Decontaminate the exterior of the vessel with a damp wipe before removing it from the hood.

-

Weigh the sealed vessel on the same balance and calculate the mass of the transferred powder.

-

-

Solubilization:

-

Return the sealed receiving vessel to the fume hood.

-

Add the desired solvent to the vessel. N⁶-Benzoyladenine (a related compound) is soluble in warm ethanol. Always verify the appropriate solvent for your specific application.

-

Seal the vessel and mix using a vortexer or other appropriate method until the solid is fully dissolved.

-

-

Cleanup:

-

Carefully clean the spatula and any non-disposable equipment used.

-

Dispose of the weigh boat, absorbent paper, and any contaminated gloves as hazardous waste according to institutional guidelines.[4]

-

Storage and Stability Considerations

Proper storage is essential for maintaining the chemical integrity of N⁶-Benzoyladenosine and ensuring its efficacy in experiments.

-

Temperature: Store the compound in a refrigerated and dark place.[10] Recommended temperatures are typically between 0-8°C or below 15°C.[1]

-

Atmosphere: The container must be stored tightly closed in a dry, cool, and well-ventilated area.[4][7][16] N⁶-Benzoyladenosine can be hygroscopic (tending to absorb moisture from the air). Moisture absorption can lead to degradation or affect the accuracy of weighing. For long-term storage or for particularly sensitive applications, storing the compound in a desiccator or under an inert atmosphere is a best practice.[17]

-

Container Integrity: Always ensure the container is tightly sealed after use to prevent moisture ingress and contamination.[7][17] Using parafilm to seal the cap can provide an additional barrier.[18]

-

Incompatibilities: Store separately from strong oxidizing agents, as these materials can cause hazardous reactions.[4]

Emergency Procedures: Preparedness and Response

Despite careful planning, accidental exposures and spills can occur. A clear and practiced emergency plan is critical.

First Aid Measures for Exposure

-

Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][6][19] If skin irritation or a rash occurs, seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][19] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[4] If breathing is difficult or they feel unwell, seek medical attention.

-

Ingestion: Rinse the mouth with water.[4] Call a POISON CENTER or doctor immediately if you feel unwell.[4][6] Do not induce vomiting.

Chemical Spill Response

The response to a spill depends on its size and location. The following decision tree outlines the general procedure for a small spill of solid powder.

Caption: Decision Tree for a Small N-Benzoyladenosine Powder Spill.

For any large spill, or a spill that occurs outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[20] Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

All waste materials contaminated with N⁶-Benzoyladenosine, including disposable gloves, absorbent paper, and empty containers, must be disposed of as hazardous chemical waste.[4] Collect these materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain.

References

-

STANDARD OPERATING PROCEDURES (Personal Protection and Laboratory Protocol). (2009, September 4). University of Maryland. Retrieved from [Link]

-

Chemical Exposure and Spill Response Procedures. New Mexico State University. Retrieved from [Link]

-

N6-Benzoyladenosine. PubChem - NIH. Retrieved from [Link]

-

Nucleoside Analogues. (2020, May 1). LiverTox - NCBI Bookshelf - NIH. Retrieved from [Link]

-

Chemical Spill Procedures. Princeton EHS. Retrieved from [Link]

-

Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety - University of California, Berkeley. Retrieved from [Link]

-

The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

-

Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved from [Link]

-

Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). MDPI. Retrieved from [Link]

-

Chemical Spills. Emergency Management - Florida State University. Retrieved from [Link]

-

Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Drexel University. Retrieved from [Link]

-

Safety, efficacy and delivery of multiple nucleoside analogs via drug encapsulated carbon (DECON) based sustained drug release platform. (2022, March 21). PMC - NIH. Retrieved from [Link]

-

Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University. Retrieved from [Link]

-

Moisture protection for hygroscopic materials during transport. Absortech. Retrieved from [Link]

-

5.4.1.1 Incidental Spill Cleanup Procedures. Environment, Health and Safety - Iowa State University. Retrieved from [Link]

-

Storage of Hygroscopic materials. Reddit. Retrieved from [Link]

-

Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Retrieved from [Link]

-

Preparing for Emergency Chemical Spills. Environment, Health & Safety - University of North Carolina at Chapel Hill. Retrieved from [Link]

-

N6-methyladenosine-dependent regulation of messenger RNA stability. (2014, January 2). PubMed - NIH. Retrieved from [Link]

-

6-BENZYL ADENINE EXTRA PURE - Safety Data Sheet. Loba Chemie. Retrieved from [Link]

-

13.2.1 Classification of goods according to moisture behavior. Container Handbook. Retrieved from [Link]

-

Repurposing Nucleoside Analogs for Human Coronaviruses. (2020). PMC - NIH. Retrieved from [Link]

-

Innovative Herpes Simplex Virus Therapy Candidate Presents Phase 3 Data. (2026, February 3). Precision Vaccinations. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. fishersci.com [fishersci.com]

- 5. N6-Benzoyladenosine | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. N6-BENZOYL-3'-DEOXYADENOSINE - Safety Data Sheet [chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.se [fishersci.se]

- 10. N-Benzoyladenosine CAS#: 4546-55-8 [amp.chemicalbook.com]

- 11. drexel.edu [drexel.edu]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. user.eng.umd.edu [user.eng.umd.edu]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. safety.duke.edu [safety.duke.edu]

- 16. N6-ANISOYLADENOSINE - Safety Data Sheet [chemicalbook.com]

- 17. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 20. ehs.princeton.edu [ehs.princeton.edu]

Methodological & Application

N-Benzoyladenosine as a building block in oligonucleotide synthesis.

Application Note: N-Benzoyladenosine (

Introduction: The Industry Standard for Purine Protection

In the landscape of automated oligonucleotide synthesis,

This guide details the mechanistic rationale, synthesis protocols, and deprotection strategies for

Mechanistic Rationale

Why Protection is Non-Negotiable

The exocyclic amino group of adenosine is nucleophilic. Without protection, it would react with the activated phosphoramidite during the coupling step, leading to N-branching (branching of the oligonucleotide chain from the base rather than the sugar).

The benzoyl group masks this nucleophilicity by delocalizing the nitrogen's lone pair into the carbonyl system, forming an amide-like linkage.

The Deprotection Mechanism (Ammonolysis)

Deprotection is a nucleophilic acyl substitution . Concentrated ammonia attacks the carbonyl carbon of the benzoyl group. This reaction requires thermal energy to proceed at a practical rate, unlike the more labile acetyl protection.

Figure 1: Mechanism of

Protocol 1: Solid-Phase Synthesis Cycle

phosphoramidites are compatible with standard DNA synthesis cycles. However, specific parameters ensure optimal coupling efficiency (>99%).Reagents:

-

Monomer: 5'-DMT-N6-Benzoyl-dA-3'-phosphoramidite (0.1 M in Anhydrous Acetonitrile).

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

-

Solid Support: CPG or Polystyrene (pore size 500Å for <50-mers, 1000Å for >50-mers).

Step-by-Step Cycle:

-

Detritylation:

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Action: Removes the 5'-DMT group.

-

Critical Check: Monitor the orange trityl cation color. A faint color indicates a failed previous coupling or fluidics issue.

-

-

Coupling (The Critical Step for

):-

Reagent:

Phosphoramidite + Activator. -

Time: 3.0 - 5.0 minutes .

-

Note: The benzoyl group adds steric bulk compared to unprotected bases, but standard coupling times are generally sufficient. For long oligos (>60 mer), increase coupling time to 6 minutes to maximize yield.

-

-

Capping:

-

Reagents: Cap A (Acetic Anhydride/THF) + Cap B (N-Methylimidazole/THF).[2]

-

Action: Acetylates unreacted 5'-OH groups to prevent deletion mutations (n-1 sequences).

-

-

Oxidation:

-

Reagent: 0.02 M Iodine in THF/Pyridine/H2O.

-

Action: Converts the unstable phosphite triester (P3) to a stable phosphate triester (P5).

-

Figure 2: The Phosphoramidite Synthesis Cycle.

Protocol 2: Deprotection & Cleavage

The deprotection of

Method A: Standard Ammonolysis (Recommended)

Best for: High-fidelity DNA, large scale, or when using standard modifications.

-

Cleavage: Treat the solid support with Concentrated Ammonium Hydroxide (28-30%

) at Room Temperature for 1 hour. This cleaves the oligo from the support (succinyl linker). -

Base Deprotection:

-

Transfer the solution to a sealable vial (screw cap with O-ring).

-

Incubate at 55°C for 12–16 hours (Overnight) .

-

Alternative:65°C for 4 hours .

-

-

Work-up: Cool to room temperature. Evaporate ammonia using a speed-vac.

Method B: AMA Deprotection (Fast)

Best for: High-throughput short oligos.

-

Reagent: AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine).

-

Condition: 65°C for 10 minutes .

-

CRITICAL WARNING: If using AMA, you must use Acetyl-protected Cytosine (

) in your synthesis. If you use Benzoyl-Cytosine (

Comparative Analysis: vs. Alternatives

The choice of protecting group dictates the deprotection schedule.[2]

| Feature | |||

| Deprotection (NH4OH) | 55°C / 16 hr | 55°C / 2 hr | RT / 4 hr (Mild) |

| Deprotection (AMA) | 65°C / 10 min | 65°C / 5 min | 65°C / 5 min |

| Stability (Detritylation) | Very High | Moderate | Moderate |

| Transamidation Risk | Low | Low | Low |

| Cost | Low (Standard) | Medium | High |

| Primary Use Case | Therapeutic/Diagnostic DNA | High-Throughput DNA | RNA / Sensitive Mods |

Troubleshooting & Optimization

Issue 1: Incomplete Deprotection

-

Symptom:[1][2][3][4][5][6] Mass spec shows peaks at +104 Da (Benzoyl adduct).

-

Cause: Ammonia concentration was low (old reagent) or temperature/time was insufficient.

-

Fix: Use fresh Ammonium Hydroxide (stored at 4°C). Ensure the heating block is calibrated to 55°C.

Issue 2: Depurination

-

Symptom:[1][2][3][4][5][6] Loss of Adenosine base (Mass = M - 135 Da).

-

Cause: Excessive exposure to TCA (acid) during detritylation.